Gorlic acid
Overview
Description
Gorlic acid is a type of fatty acid that is found in the seed oil of Hydnocarpus wightiana . It has a molecular formula of C18H30O2 , with an average mass of 278.430 Da and a monoisotopic mass of 278.224579 Da .
Molecular Structure Analysis
This compound has a molecular structure represented by the formula C18H30O2 . The structure includes a cyclopentenyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.43 . Other physical and chemical properties specific to this compound are not detailed in the available sources.Scientific Research Applications
1. Analytical Chemistry Applications
Gorlic acid, along with other compounds like chlorogenic acid, has been utilized in the development of analytical methods. For instance, a method was established for the simultaneous determination of chlorogenic acid and ferlic acid in Gout Granule using High-Performance Liquid Chromatography (HPLC) (Hua, 2010).
2. Environmental Science and Photocatalysis
In the field of environmental science, particularly in photocatalysis, this compound-related compounds have been explored. A study demonstrated the enhanced photocatalytic performance of an ultrasound-treated GO/TiO2 composite for the degradation of salicylic acid under sunlight illumination (Hunge et al., 2019).
3. Water Treatment and Flocculation
This compound derivatives, specifically graphene oxide (GO), have been investigated for their potential in water treatment. A study analyzed the flocculation performance and mechanism of GO for the removal of various contaminants from water, indicating its application in water purification processes (Yang et al., 2013).
4. Energy Storage and Sensing Applications
In energy storage and sensing, this compound derivatives have shown significant potential. A green and efficient reducing agent, caffeic acid, was used for the reduction of graphene oxide (GO), demonstrating its potential for sensing and energy storage applications (Bo et al., 2014).
5. Health and Medical Research
There's also interest in this compound derivatives in health and medical research. For instance, the catalytic chemistry of glucose oxidase (GOx), a derivative, has been extensively explored for cancer diagnosis and treatment, providing insights into novel clinical solutions (Fu et al., 2018).
Properties
IUPAC Name |
(E)-13-cyclopent-2-en-1-yltridec-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADKGDBMULSEAC-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCCCCC=CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-31-8 | |
Record name | GORLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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